3-allyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-allyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both pyridine and pyrimidine rings in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by the introduction of a mercapto group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-allyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the pyrimidine ring or the allyl group.
Substitution: The hydrogen atoms on the pyridine or pyrimidine rings can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives of the pyrimidine ring or allyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-allyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-allyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit kinases involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one: Known for its antimicrobial and anticancer activities.
Pyrrolo[2,3-d]pyrimidin-4-amines: Studied for their anti-HIV and antitumor properties.
Pyrazolo[3,4-d]pyrimidine: Investigated for its potential as a kinase inhibitor.
Uniqueness
3-allyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of the allyl and mercapto groups, which contribute to its distinct reactivity and potential biological activities. Its ability to undergo various chemical reactions and its diverse applications in research make it a valuable compound in the field of medicinal chemistry.
Properties
IUPAC Name |
3-prop-2-enyl-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c1-2-6-13-9(14)7-4-3-5-11-8(7)12-10(13)15/h2-5H,1,6H2,(H,11,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKGUGAMDDNAOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(NC1=S)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.